N-Nonylthiourea

Beschreibung

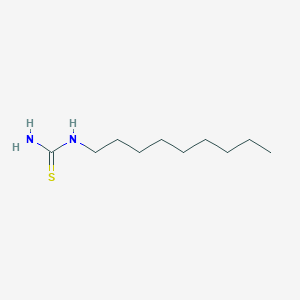

N-Nonylthiourea is a thiourea derivative characterized by a nonyl (C₉H₁₉) substituent attached to the thiourea core (-NH-CS-NH-). Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and sulfur-based reactivity.

Eigenschaften

CAS-Nummer |

58349-09-0 |

|---|---|

Molekularformel |

C10H22N2S |

Molekulargewicht |

202.36 g/mol |

IUPAC-Name |

nonylthiourea |

InChI |

InChI=1S/C10H22N2S/c1-2-3-4-5-6-7-8-9-12-10(11)13/h2-9H2,1H3,(H3,11,12,13) |

InChI-Schlüssel |

DOXBODWJDNHQOS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCNC(=S)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Nonylthiourea kann durch Reaktion von Nonylamin mit Schwefelkohlenstoff synthetisiert werden, gefolgt von der Zugabe von Ammoniak. Die Reaktion erfolgt typischerweise unter milden Bedingungen und liefert das gewünschte Thioharnstoffderivat. Ein weiteres gängiges Verfahren beinhaltet die Reaktion von Nonylisothiocyanat mit Ammoniak oder primären Aminen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft die Verwendung von großtechnischen Reaktoren, in denen Nonylamin und Schwefelkohlenstoff unter kontrollierten Bedingungen umgesetzt werden. Der Prozess wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Reaktion wird typischerweise in Gegenwart eines Katalysators durchgeführt, um die Reaktionsgeschwindigkeit und Effizienz zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Nonylthiourea durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um Sulfonyl-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in entsprechende Amine umwandeln.

Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen das Schwefelatom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig eingesetzt.

Hauptprodukte:

Oxidation: Sulfonyl-Derivate.

Reduktion: Entsprechende Amine.

Substitution: Verschiedene substituierte Thioharnstoffe.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-Nonylthiourea serves as an important reagent in organic chemistry. It can be utilized as:

- A ligand in coordination chemistry, forming complexes with transition metals.

- A precursor for synthesizing other thiourea derivatives, which can have varied applications in medicinal chemistry.

Biology

Research has indicated that this compound exhibits biological activity that can be harnessed for various applications:

- Antimicrobial Activity : Studies have shown that thiourea derivatives can possess antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.

- Anticancer Research : Similar compounds have demonstrated potential anticancer activity. This compound's structural characteristics may contribute to its ability to inhibit cancer cell proliferation.

Medicine

The medical applications of this compound are primarily focused on its potential therapeutic effects:

- Drug Development : Its unique structure makes it a candidate for drug development, particularly in creating new anticancer agents or antimicrobial drugs.

- Mechanism Studies : Investigations into how this compound interacts with biological systems can provide insights into its mechanism of action, which is crucial for developing effective therapies.

Industry

In industrial applications, this compound is used in:

- Agricultural Chemicals : It can be employed as an active ingredient in pesticides or herbicides due to its biological activity.

- Material Science : The compound may be utilized in the development of specialty materials or coatings that require specific chemical properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

- Cytotoxicity Assessment : Research on thiourea derivatives indicated that compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

- Environmental Impact Studies : The environmental safety profile of this compound was evaluated, showing that while it possesses beneficial properties, careful assessment is necessary to understand its ecological implications when used in agricultural applications .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Ligand formation, precursor for synthesis | Versatile reagent for organic transformations |

| Biology | Antimicrobial and anticancer research | Significant activity against bacteria; cytotoxicity against cancer cells |

| Medicine | Drug development | Potential lead compound for new therapeutics |

| Industry | Agricultural chemicals, material science | Active ingredient in pesticides; used in specialty materials |

Wirkmechanismus

The mechanism of action of N-Nonylthiourea involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects. The sulfur atom in the thiourea group plays a crucial role in its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Thiourea Derivatives

Key Observations :

- Hydrophobicity: this compound’s long alkyl chain renders it highly hydrophobic, reducing solubility in polar solvents like water compared to N-Acetylthiourea or N,N′-Dimethylthiourea .

- Melting Points : Smaller substituents (e.g., methyl in N,N′-Dimethylthiourea) lower melting points, while aromatic or bulky groups (e.g., phenyl in N-Phenylthiourea) increase crystallinity .

Table 2: Reaction Compatibility of Substituents

Biologische Aktivität

N-Nonylthiourea is a compound that has garnered attention in various biological studies due to its potential applications in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thioureas, characterized by the general structure R-NH-C(S)-NH2, where R is a nonyl group in this case. This structural feature contributes to its unique biological properties, including its ability to interact with various biological targets.

- Inhibition of Enzymatic Activity :

- Thyroid Hormone Modulation :

- Anticancer Potential :

1. Effects on Developmental Biology

This compound has been studied for its effects on developmental processes in model organisms such as zebrafish. Research indicates that exposure to thioureas can lead to alterations in eye size and overall morphology due to thyroid hormone disruption .

| Study Focus | Organism | Concentration | Observed Effects |

|---|---|---|---|

| Eye Size Reduction | Zebrafish | 0.2 mM | Significant reduction in eye size and morphological changes |

| Morphological Changes | Various Species | Variable | Inhibition of melanization and developmental delays |

2. Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth was assessed through MTT assays, revealing promising results.

| Cell Line | IC50 Value (mM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.37 | EGFR pathway inhibition |

| A549 (Lung Cancer) | 0.45 | Induction of apoptosis |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound found that it effectively inhibited the growth of MCF-7 cells through the modulation of the EGFR signaling pathway. The molecular docking analysis revealed a strong binding affinity, suggesting a potential role as an anticancer agent.

Case Study 2: Developmental Toxicity

Research involving zebrafish embryos exposed to this compound showed significant developmental toxicity characterized by reduced eye size and altered body morphology. These findings highlight the compound's potential goitrogenic effects due to thyroid hormone interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.